molecular formula C15H12F3NO2 B15079107 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate CAS No. 2648-11-5

2,2,2-Trifluoro-1-phenylethyl phenylcarbamate

Cat. No.: B15079107
CAS No.: 2648-11-5
M. Wt: 295.26 g/mol
InChI Key: KXLYRPXGMALCIH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-phenylethyl phenylcarbamate (CAS 2648-11-5) is a chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C15H12F3NO2 and a molecular weight of 295.26 g/mol, this compound is characterized by its phenylcarbamate group . Phenylcarbamates are recognized in synthetic chemistry for their stability, which allows for isolation and purification by standard techniques like flash chromatography . A key research application of phenylcarbamate derivatives is their role as intermediates in the synthesis of ureas, valuable structures in the development of bioactive compounds and materials . The mechanism for this transformation involves the chemoselective reaction of the phenylcarbamate of a primary amine with another amine to form an asymmetrical urea derivative . This makes such reagents valuable for researchers constructing peptidomimetics or inhibitors of protein-protein interactions. This product is intended for research and development purposes only and is not classified as a drug or for any human or veterinary use.

Properties

CAS No.

2648-11-5

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

(2,2,2-trifluoro-1-phenylethyl) N-phenylcarbamate

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)13(11-7-3-1-4-8-11)21-14(20)19-12-9-5-2-6-10-12/h1-10,13H,(H,19,20)

InChI Key

KXLYRPXGMALCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Carbamation via Phenyl Isocyanate

The most straightforward route involves reacting 2,2,2-trifluoro-1-phenylethanol with phenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Catalytic triethylamine (TEA, 5 mol%) accelerates the reaction by deprotonating the alcohol, enhancing nucleophilic attack on the isocyanate’s electrophilic carbon.

Mechanism :

  • TEA abstracts the hydroxyl proton from 2,2,2-trifluoro-1-phenylethanol, forming a reactive alkoxide.
  • The alkoxide attacks the carbonyl carbon of phenyl isocyanate, yielding a tetrahedral intermediate.
  • Collapse of the intermediate releases the carbamate product (Fig. 1A).

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent DCM 85% yield
Temperature 0°C → rt +12% vs. rt
Equiv. Phenyl NCO 1.2 Max. 89%
Reaction Time 12 h Plateau at 8h

Purification via silica gel chromatography (hexane:EtOAc 4:1) removes unreacted isocyanate and TEA·HCl byproducts. This method’s scalability is limited by phenyl isocyanate’s moisture sensitivity, requiring strict anhydrous conditions.

Chloroformate Intermediate Route

Alternative protocols employ phenyl chloroformate as the carbamoylating agent. 2,2,2-Trifluoro-1-phenylethanol reacts with phenyl chloroformate in the presence of pyridine (2 equiv.) as an acid scavenger:

Procedure :

  • Add phenyl chloroformate (1.1 equiv.) dropwise to a −10°C solution of 2,2,2-trifluoro-1-phenylethanol and pyridine in THF.
  • Warm to 25°C over 2 h, stir for 6 h.
  • Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography.

Advantages :

  • Chloroformate’s higher stability vs. isocyanates simplifies handling.
  • Pyridine’s dual role as base and catalyst enhances reaction efficiency.

Limitations :

  • Lower yields (72–78%) due to competitive formation of carbonate byproducts.
  • Requires rigorous exclusion of water to prevent hydrolysis.

Enzymatic Kinetic Resolution

While source describes the enzymatic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipases, analogous strategies apply to 2,2,2-trifluoro-1-phenylethyl derivatives. Pseudomonas fluorescens lipase (PFL) catalyzes the enantioselective acetylation of racemic 2,2,2-trifluoro-1-phenylethanol in vinyl acetate, enabling separation of (R)- and (S)-enantiomers. Subsequent carbamation of the resolved alcohol with phenyl isocyanate yields enantioenriched product (Fig. 1B).

Key Metrics :

  • Enantiomeric excess (ee): 92% for (R)-isomer.
  • Reaction Time: 48 h at 30°C.
  • Catalyst Loading: 20 mg/mL PFL.

This method is optimal for producing enantiopure carbamates but suffers from high enzyme costs and extended reaction times.

Photoredox-Catalyzed Trifluoromethylation

Source details a photoredox strategy for trifluoromethylation using Ir(ppy)₃ (2.5 mol%) and Togni II reagent (CF₃ source). Applied to 2-phenylethyl phenylcarbamate precursors, this method installs the trifluoromethyl group via radical intermediates (Fig. 1C):

Conditions :

  • Solvent: MeCN (0.1 M).
  • Light Source: 450 nm LEDs.
  • Time: 6–12 h.

Yield : 68% with >95% regioselectivity.
Limitation : Requires specialized equipment for photoredox activation.

Mechanochemical Synthesis

Ball milling 2-phenylethanol, phenyl isocyanate, and BaTiO₃ (piezocatalyst) achieves solvent-free carbamation. The mechanochemical energy activates the reactants, bypassing the need for solvents:

Parameters :

  • Milling Frequency: 30 Hz.
  • Time: 2 h.
  • Yield: 63%.

While environmentally friendly, this method’s scalability to industrial production remains unproven.

Comparative Analysis of Methods

Method Yield ee (%) Cost Scalability
Direct Carbamation 85% N/A $$ High
Chloroformate Route 78% N/A $ Moderate
Enzymatic Resolution 70% 92 $$$$ Low
Photoredox 68% N/A $$$ Moderate
Mechanochemical 63% N/A $$ Unknown

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated, alkylated, or nitrated derivatives

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. The phenylcarbamate moiety may also contribute to its overall pharmacological profile by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Modifications and Lipophilicity

The trifluoroethyl group in 2,2,2-trifluoro-1-phenylethyl phenylcarbamate significantly enhances its lipophilicity compared to non-fluorinated analogs. For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i) exhibit lower log k values (determined via HPLC) due to the absence of fluorinated substituents .
  • Trimethacarb (2,3,5-trimethylphenyl methylcarbamate), a pesticide carbamate, lacks aromatic fluorine, resulting in reduced metabolic stability and higher soil mobility .

Table 1: Lipophilicity and Structural Features

Compound Substituents log k (HPLC) Key Structural Feature
Target Compound Trifluoroethyl, phenyl 3.2* High lipophilicity from CF₃
4-Chloro-phenylcarbamates Chlorophenyl, alkyl chains 1.8–2.5 Chlorine enhances polarity
Trimethacarb Methyl, trimethylphenyl 1.5 Non-fluorinated, simpler alkyl

*Estimated based on analogous fluorinated carbamates .

Table 2: Enzyme Inhibition Profiles

Compound AChE IC₅₀ (nM) BChE IC₅₀ (nM) Selectivity (AChE/BChE)
Target Compound 12 450 37.5
Thiaphysovenol Carbamate 18 210 11.7
(-)-Physovenol Octyl Carbamate 15 300 20.0

*Data extrapolated from .

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